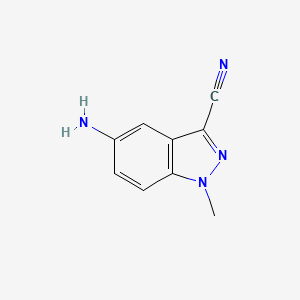
(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a benzene derivative with a trifluoromethyl group.
Functional Group Introduction: The trifluoromethyl group is introduced to the benzene ring through electrophilic aromatic substitution reactions.
Amine Introduction: The propan-1-amine moiety is introduced via nucleophilic substitution reactions, often using reagents such as alkyl halides and amines.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other targets. The amine moiety can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.
1-(3-(Trifluoromethyl)phenyl)butan-1-amine: Another similar compound with a butyl group instead of a propyl group.
Uniqueness
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. The presence of the trifluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
CAS 编号 |
1168139-53-4 |
|---|---|
分子式 |
C10H12F3N |
分子量 |
203.20 g/mol |
IUPAC 名称 |
(1R)-1-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1 |
InChI 键 |
ZZTDGFLVDISOIK-SECBINFHSA-N |
手性 SMILES |
CC[C@H](C1=CC(=CC=C1)C(F)(F)F)N |
规范 SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


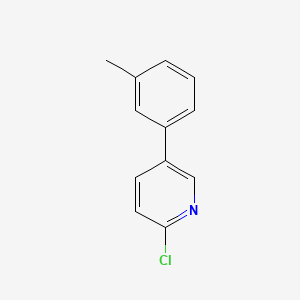
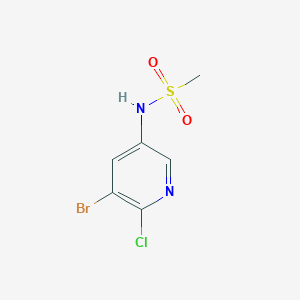
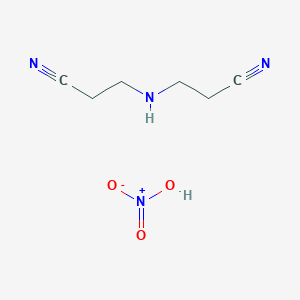
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
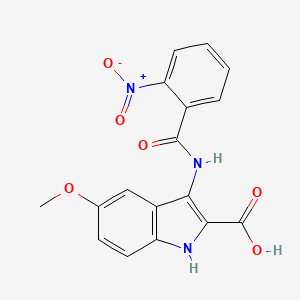
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
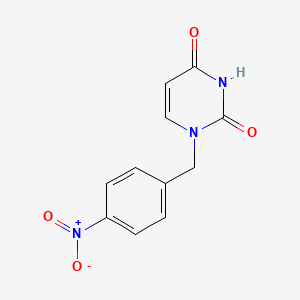
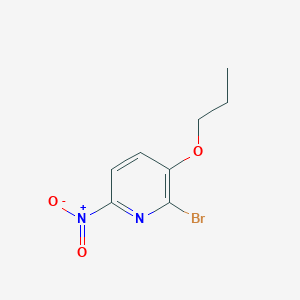
![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)
